N-Methyl-d3-7-azaindole is a deuterated derivative of 7-azaindole, which is a nitrogen-containing heterocyclic compound. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural properties and potential applications. The presence of the nitrogen atom in the indole ring system alters its electronic characteristics, making it a valuable scaffold for drug development.
The primary source of N-Methyl-d3-7-azaindole is through the modification of 7-azaindole, which can be synthesized from various precursors using established organic synthesis techniques. The specific isotopic labeling with deuterium (d3) allows for tracing and studying the compound's behavior in biological systems and chemical reactions.
N-Methyl-d3-7-azaindole belongs to the class of azaindoles, which are derivatives of indoles where one of the carbon atoms in the ring is replaced by a nitrogen atom. It can be classified under heterocycles, specifically as an aromatic heterocycle due to its cyclic structure and delocalized pi electrons.
The synthesis of N-Methyl-d3-7-azaindole can be achieved through several methods, primarily involving the alkylation of 7-azaindole derivatives. One common approach includes:
The reaction typically requires an inert atmosphere (e.g., argon or nitrogen) to prevent moisture interference. The reaction conditions may involve heating under reflux in a suitable solvent like dimethylformamide or dimethyl sulfoxide for optimal yields.
N-Methyl-d3-7-azaindole has a molecular formula of . Its structure features:
The molecular weight of N-Methyl-d3-7-azaindole is approximately 151.23 g/mol. The compound exhibits characteristic spectral features that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
N-Methyl-d3-7-azaindole can participate in various chemical reactions typical for azaindoles, including:
In cross-coupling reactions, N-Methyl-d3-7-azaindole acts as a nucleophile or electrophile depending on the reaction setup, allowing for diverse synthetic applications.
The mechanism of action for N-Methyl-d3-7-azaindole primarily revolves around its interactions with biological targets such as enzymes or receptors. The presence of the nitrogen atom allows for hydrogen bonding and coordination with metal ions, influencing enzyme activity and binding affinity.
Studies have shown that azaindoles can modulate biological pathways by acting as inhibitors or activators, impacting processes such as cell signaling and metabolic regulation.
N-Methyl-d3-7-azaindole typically appears as a colorless to pale yellow liquid or solid, depending on purity and crystallization conditions. Its melting point ranges around 50–60°C.
Key chemical properties include:
Relevant data includes spectral characteristics obtained from infrared spectroscopy and nuclear magnetic resonance analysis, confirming structural integrity and purity.
N-Methyl-d3-7-azaindole has several scientific uses:
N-Methyl-d3-7-azaindole (C₈H₅D₃N₂) is a deuterium-labeled derivative of the privileged 7-azaindole heterocycle, distinguished by a methyl-d₃ group (-CD₃) at the indolic nitrogen position. This compound belongs to the stable isotope reagent category and serves as a critical molecular tool in pharmaceutical research [2] [3]. With a molecular weight of 135.18 g/mol [3], it retains the core bioisosteric properties of 7-azaindole while leveraging deuterium substitution to modulate pharmacokinetic behavior. Its CAS registry number (27257-15-4 for the unlabelled analogue) anchors its chemical identity [2], and its synthesis adheres to stringent regulatory guidelines for analytical method validation (AMV) and quality control (QC) in drug development [2].
Core Architecture: N-Methyl-d3-7-azaindole features a bicyclic scaffold where a pyrrole ring is fused with a pyridine ring, placing one nitrogen at the 1-position (pyrrole-like) and another at the 7-position (pyridine-like). The N1 atom bears a -CD₃ group, replacing all three hydrogen atoms of the methyl group with deuterium isotopes [3]. This structural motif enables distinct hydrogen-bonding capabilities: the pyridinic nitrogen (N7) acts as a hydrogen-bond acceptor, while the deuterated methyl group introduces steric and electronic perturbations.
Deuterium Effects:
Supramolecular Behavior: The dual nitrogen centers allow bidentate hydrogen bonding with biological targets. In kinase inhibitors, N7 and N1 form hydrogen bonds with hinge-region residues (e.g., Val882 in PI3Kγ) [4]. The -CD₃ group subtly alters van der Waals interactions without disrupting binding geometry.
Table 1: Key Physicochemical Properties of N-Methyl-d3-7-azaindole
Property | Value | Analytical Significance |
---|---|---|
Molecular Formula | C₈H₅D₃N₂ | Confirmed via high-resolution mass spectrometry |
Molecular Weight | 135.18 g/mol | Isotopic purity assessment |
Deuterium Incorporation | >99% | Ensures metabolic tracing reliability |
Hydrogen Bond Acceptors | 2 (N7, N1) | Dictates target engagement mode |
Hydrogen Bond Donors | 0 | Enhanced membrane permeability |
Early Azaindole Applications: 7-Azaindole emerged as an indole bioisostere in the 2000s, addressing limitations like poor solubility and metabolic instability. Its ability to mimic adenine’s hydrogen-bonding pattern in ATP-binding pockets made it ideal for kinase inhibitors [4]. The first clinical breakthrough was vemurafenib (Zelboraf®), a 7-azaindole-based BRAF inhibitor approved in 2011 for metastatic melanoma [4].
Deuterium Integration: The strategic shift to deuterated analogues began in the 2010s to optimize drug metabolism. N-Methyl-d3-7-azaindole capitalized on this trend, serving as:
Synthetic Milestones: Commercial production by suppliers like ClearSynth (India) enabled access to GMP-grade material for ANDA filings [2]. Advances in catalytic deuteriation (e.g., H-D exchange) streamlined its synthesis from unlabelled precursors [3].
Table 2: Historical Milestones in Azaindole-Based Drug Development
Year | Event | Significance |
---|---|---|
2011 | FDA approval of vemurafenib (7-azaindole derivative) | Validated 7-azaindole as a kinase inhibitor scaffold |
2019 | FDA approval of pexidartinib (7-azaindole derivative) for TGCT | Demonstrated therapeutic utility in oncology |
2020 | FDA approval of fostemsavir (6-azaindole derivative) for HIV | Highlighted isomer-specific biological roles |
2020s | Commercial GMP synthesis of N-Methyl-d3-7-azaindole | Enabled metabolic tracer applications |
Azaindole isomers differ in pyridinic nitrogen placement, drastically altering physicochemical and biological properties:
Physicochemical Profiles:
Biological Performance:
Table 3: Comparative Analysis of Azaindole Isomers
Isomer | log P / **tPSA | Key Therapeutic Applications | Unique Features |
---|---|---|---|
7-Azaindole | Lowest log P / High tPSA | Kinase inhibitors (oncology), AAK1 inhibitors | Optimal solubility; dual H-bond donors |
6-Azaindole | Moderate log P / tPSA | HIV entry inhibitors, glucocorticoid agonists | Balanced CNS penetration |
5-Azaindole | Higher log P / Moderate tPSA | Anticancer agents | Enhanced membrane permeability |
4-Azaindole | Highest log P / Lower tPSA | Under exploration for CNS targets | Predominantly research-stage applications |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7